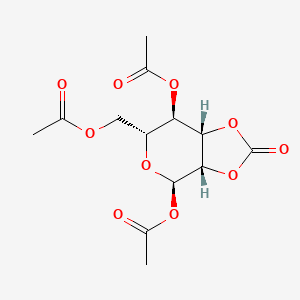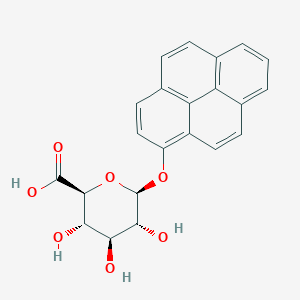
1-Hydroxypyrene Glucuronide
説明
Synthesis Analysis
1-HPG is synthesized in biological systems as part of the phase II metabolism of pyrene, where 1-hydroxypyrene is conjugated with glucuronic acid to enhance its solubility and facilitate its excretion from the body. The identification and analysis of 1-HPG have been performed using various analytical techniques, including liquid chromatography/ion trap multiple mass spectrometry (LC/MS^n), which has proven effective in detecting this metabolite in tissue samples from marine organisms exposed to PAHs (Giessing & Lund, 2002).
科学的研究の応用
Biomarker for Polycyclic Aromatic Hydrocarbon (PAH) Exposure : 1-Hydroxypyrene Glucuronide is identified as a reliable biomarker for exposure to PAHs, particularly in occupational settings. Studies have shown its presence in urine samples of subjects exposed to PAHs, like petrol station attendants and auto mechanics (Anyakora et al., 2008), and its use in evaluating human exposure to PAHs (Kakimoto et al., 2008).
Environmental Monitoring : It's used in environmental toxicology for assessing PAH contamination. For instance, it has been identified in marine organisms like the polychaete Nereis diversicolor, indicating its use in environmental monitoring of aquatic ecosystems (Giessing et al., 2002).
Health Risk Assessment : Its presence in human urine is correlated with various health risks, especially in non-smokers and those exposed to vehicle exhausts, suggesting its role in health risk assessments related to PAH exposure (Lai et al., 2004).
Analytical Method Development : Research has also focused on developing improved analytical methods for detecting 1-Hydroxypyrene Glucuronide in biological samples, enhancing its application in biomonitoring and environmental studies (Wegener et al., 2006).
Study of Genetic Polymorphisms : Some studies have explored how genetic polymorphisms in metabolic enzymes might influence the variation in urinary excretion of 1-Hydroxypyrene Glucuronide, contributing to personalized medicine and epidemiological studies (Hong et al., 1999).
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCREAQPYGLZLI-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912310 | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxypyrene Glucuronide | |
CAS RN |
154717-05-2 | |
| Record name | 1-Hydroxypyrene glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



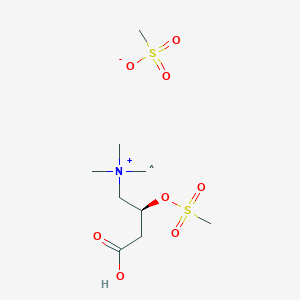
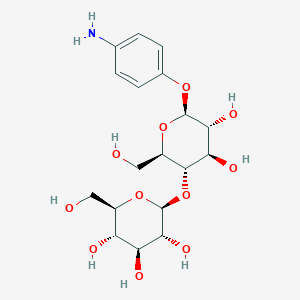
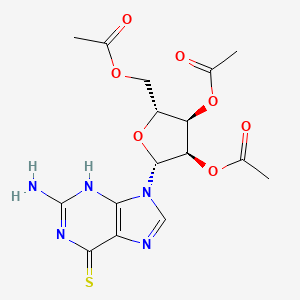
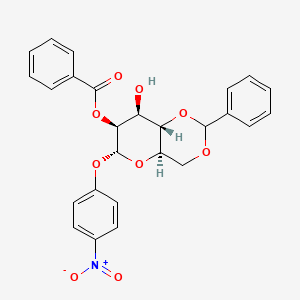
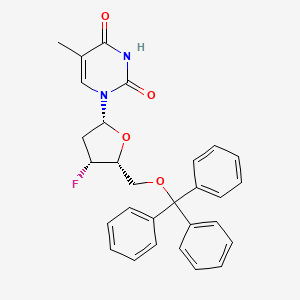
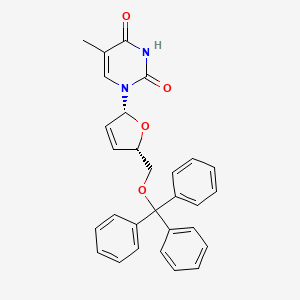
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
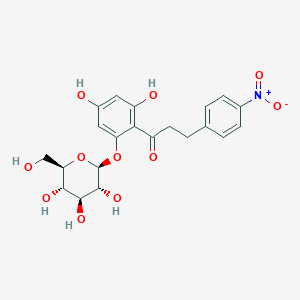
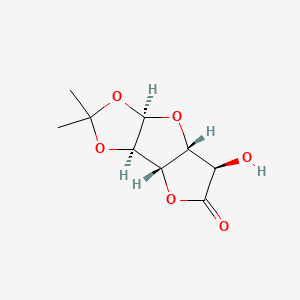
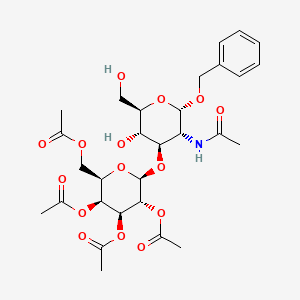
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
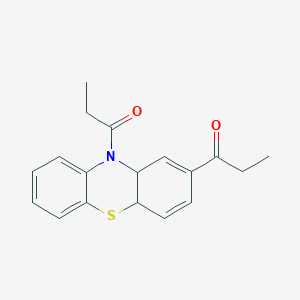
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)
